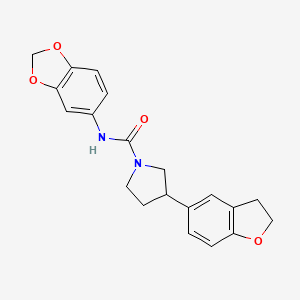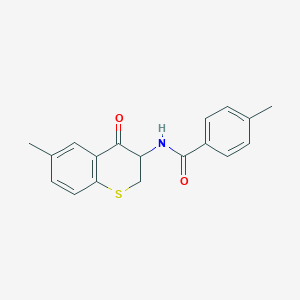![molecular formula C22H20N4O2S B2491813 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536981-23-4](/img/structure/B2491813.png)
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound. This particular compound exhibits interesting properties making it relevant in several research fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the following steps:
Starting Materials: The preparation begins with the selection of suitable starting materials such as benzyl chloride, 4-hydroxyaniline, and appropriate heterocyclic precursors.
Key Reactions: The synthetic route typically involves a series of organic reactions including nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: The reactions are often carried out under controlled conditions, such as specific temperatures and pressures, using suitable solvents and catalysts to achieve high yields and purity of the final product.
Industrial Production Methods:
化学反応の分析
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes several chemical reactions:
Oxidation: This compound can undergo oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, often targeting specific functional groups within the molecule.
Substitution: Substitution reactions, both nucleophilic and electrophilic, can occur on various positions of the aromatic rings or the heterocyclic backbone. Reagents like halogens and alkylating agents are commonly used for these reactions.
Common Products: Major products formed from these reactions include modified heterocyclic compounds, sulfides, and derivatives with altered substituents on the phenyl or quinazoline rings.
科学的研究の応用
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one finds use in multiple scientific research areas:
Chemistry: It is studied for its unique structural properties and potential for further functionalization in organic synthesis.
Biology: Research focuses on its interactions with biological macromolecules, including proteins and enzymes, and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential as an antimicrobial, antifungal, or anticancer agent.
作用機序
Mechanism: The exact mechanism of action of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one largely depends on the context of its application. It typically involves interactions at the molecular level with specific biological targets. Molecular Targets and Pathways: It may target enzymes or receptors, influencing cellular pathways that regulate processes like cell division, metabolism, or stress response.
類似化合物との比較
Comparison and Uniqueness:
Similar Compounds: Similar compounds might include other heterocyclic structures with sulfanyl and hydroxyphenyl groups such as various benzylsulfanyl-substituted quinazolines or triazoles.
Uniqueness: The combination of the 4-hydroxyphenyl group and the benzylsulfanyl substituent within the triazoloquinazoline framework gives it unique properties, especially in terms of biological activity and potential medicinal applications.
In a nutshell, 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one holds promise in various fields thanks to its diverse reactivity and potential for further exploration in scientific research.
特性
IUPAC Name |
2-benzylsulfanyl-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-16-11-9-15(10-12-16)20-19-17(7-4-8-18(19)28)23-21-24-22(25-26(20)21)29-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20,27H,4,7-8,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKMYSJJUXSBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2491731.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)


![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2491739.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
